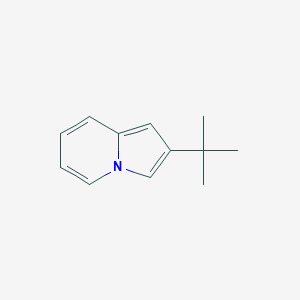
2-tert-Butylindolizine
概要
説明
2-tert-Butylindolizine is a heterocyclic compound with the molecular formula C12H15N. It belongs to the indolizine family, which is characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. This compound is notable for its tert-butyl group attached to the second position of the indolizine ring, which influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylindolizine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-tert-butylpyridine with an appropriate electrophile under basic conditions. Another approach involves the lithiation of this compound followed by reaction with various electrophiles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 2-tert-Butylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the 5-position of the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydro-2-tert-butylindolizine.
Substitution: Various substituted indolizines depending on the electrophile used.
科学的研究の応用
2-tert-Butylindolizine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and dyes.
作用機序
The mechanism of action of 2-tert-Butylindolizine involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets are still under investigation, but its unique structure suggests potential for diverse biological activities .
類似化合物との比較
- 2-Phenylindolizine
- 2-Methylindolizine
- 2-Ethylindolizine
Comparison: 2-tert-Butylindolizine is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity compared to other indolizines. This makes it less prone to certain types of electrophilic substitution reactions but more selective in others. The tert-butyl group also affects its solubility and stability, making it distinct from its analogs .
特性
IUPAC Name |
2-tert-butylindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,3)10-8-11-6-4-5-7-13(11)9-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTRMOGJSUSROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587514 | |
| Record name | 2-tert-Butylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-09-7 | |
| Record name | 2-tert-Butylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the Sonogashira reaction limited to the 5-iodo derivative of 2-tert-butylindolizine?
A1: Research indicates that while 2-tert-butyl-5-iodoindolizine successfully undergoes the Sonogashira reaction with acetylenes, yielding 5-ethynylindolizines [], other derivatives like 5-iodo-2-phenylindolizine and 5-bromo-2-tert-butylindolizine do not []. This suggests that both the steric bulk of the tert-butyl group at the 2-position and the reactivity of the iodine substituent at the 5-position play crucial roles in the reaction's success. Further investigations into the reaction mechanism and electronic factors influencing the reactivity of different this compound derivatives are needed to understand this selectivity fully.
Q2: Is there any structural information available about this compound derivatives?
A2: Yes, several this compound derivatives, including those synthesized via the Sonogashira reaction, have been characterized using X-ray crystallography []. This technique provides valuable insights into the three-dimensional structure of these molecules, including bond lengths, bond angles, and spatial arrangement of atoms. This information is crucial for understanding the reactivity and potential applications of these compounds. Additionally, the crystal structure of this compound-3-selenoaldehyde has been determined by X-ray diffraction [], providing insights into the structural features of this specific derivative.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


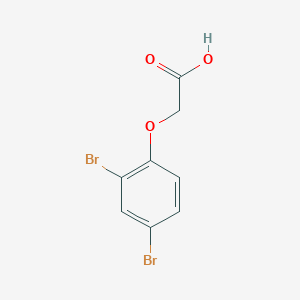
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
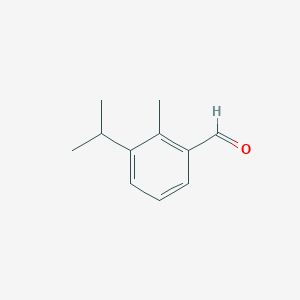
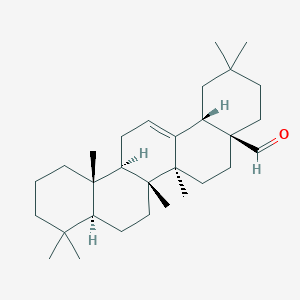
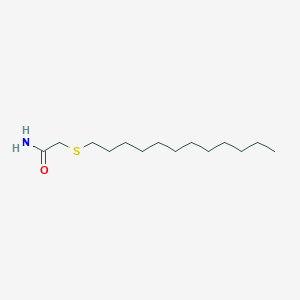
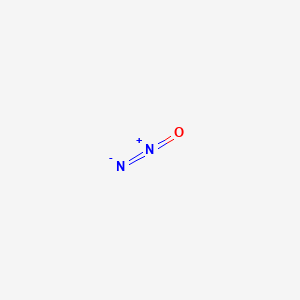

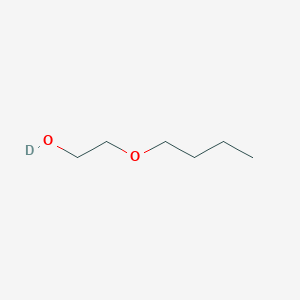
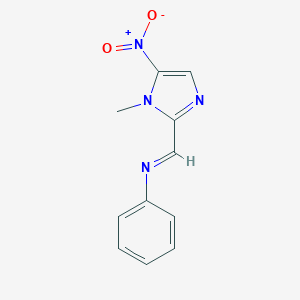
![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)
![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)
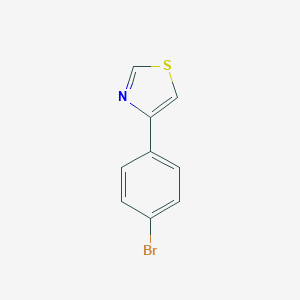
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)

